Product packaging for Dipotassium telluride(Cat. No.:CAS No. 12142-40-4)

Dipotassium telluride

Cat. No.: B083128
CAS No.: 12142-40-4
M. Wt: 205.8 g/mol
InChI Key: JNKJTXHDWHQVDL-UHFFFAOYSA-N
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Description

Dipotassium telluride (K₂Te) is a chemical compound with the molecular formula K₂Te and a molecular weight of 205.80 g/mol . It is classified as a telluride and is also known as potassium telluride . In scientific research, this compound is primarily of interest in two key areas. First, in materials science, computational and ab-initio studies indicate that two-dimensional alkali-metal chalcogenides like K₂X (where X = S, Se, Te) have intriguing electronic and optical properties, making them candidates for applications in electronics, optoelectronics, and thermoelectric devices . Second, tellurium compounds are highly relevant in microbiological and toxicological studies. Tellurite (TeO₃²⁻), a soluble oxyanion, is highly toxic to most microorganisms . Its toxicity in organisms like E. coli is linked to the intracellular generation of superoxide radicals during enzymatic reduction, leading to significant oxidative stress, protein carbonylation, and damage to iron-sulfur cluster enzymes . This mechanism makes tellurium compounds a subject of study for understanding microbial resistance, detoxification pathways, and the biogeochemical cycling of this element . Furthermore, tellurium in its various forms can induce cellular reactions by interfering with thiol-containing redox enzymes, replacing selenium and sulfur in proteins, and damaging cell membrane structures . Research also explores the potential of microbial systems to reduce soluble, toxic tellurium oxyanions into less toxic, elemental tellurium nanoparticles . This product, this compound, is supplied strictly For Research Use Only. It is intended for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula K2Te B083128 Dipotassium telluride CAS No. 12142-40-4

Properties

CAS No.

12142-40-4

Molecular Formula

K2Te

Molecular Weight

205.8 g/mol

IUPAC Name

potassiotellanylpotassium

InChI

InChI=1S/2K.Te

InChI Key

JNKJTXHDWHQVDL-UHFFFAOYSA-N

SMILES

[K][Te][K]

Canonical SMILES

[K][Te][K]

Other CAS No.

12142-40-4

Origin of Product

United States

Structural Elucidation and Advanced Characterization of Dipotassium Telluride and Telluride Systems

Crystallographic Analysis

Single-Crystal X-Ray Diffraction Studies of Tellurides

Single-crystal X-ray diffraction (SC-XRD) is a powerful, non-destructive technique that yields unambiguous, detailed information about the internal lattice of a crystalline material. This method provides precise data on unit cell dimensions, atomic coordinates, bond lengths, and bond angles. The technique involves directing a concentrated beam of X-rays onto a small, single crystal. The interaction of the X-rays with the ordered arrangement of atoms in the crystal produces a unique diffraction pattern of spots. Analysis of the position and intensity of these spots allows for the complete determination of the crystal structure.

While detailed single-crystal studies on the simple binary compound dipotassium (B57713) telluride are not extensively reported due to its reactivity and simplicity, the technique has been crucial in elucidating the structures of more complex telluride systems involving potassium. For instance, single-crystal X-ray analysis of K₄Ti₃Te₉, formed by reacting K₂Te with other elements, revealed a monoclinic structure (space group P2₁/c) containing complex polyanionic chains of distorted TiTe₆ octahedra lookchem.com. Similarly, K₂UTe₃ was found to have a monoclinic (C2/m) crystal structure lookchem.com. These studies on related ternary tellurides highlight the capability of SC-XRD to resolve complex atomic arrangements, which is essential for understanding the broader chemistry of telluride compounds.

Powder X-Ray Diffraction and Lattice Parameter Determination

Powder X-ray diffraction (PXRD) is a versatile technique used for the structural characterization of bulk crystalline materials. Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD is performed on a finely powdered sample containing a vast number of microcrystals in random orientations libretexts.orgwikipedia.org. This method is highly effective for phase identification, determining lattice parameters, and assessing the crystallinity of a material wikipedia.org.

In a PXRD experiment, a monochromatic X-ray beam is directed at the powdered sample, and the diffracted X-rays are detected as a function of the diffraction angle, 2θ libretexts.org. The resulting diffraction pattern consists of a series of peaks, where each peak corresponds to a specific set of crystal lattice planes, as defined by Bragg's Law.

For dipotassium telluride, which crystallizes in a high-symmetry cubic system, the powder diffraction pattern is relatively simple. Analysis of this pattern confirms its crystal structure and allows for the precise determination of its lattice parameter, which is the length of the side of the cubic unit cell.

Anti-Fluorite Crystal Structure Investigations

This compound adopts the anti-fluorite crystal structure wikipedia.org. This structure is a common motif for compounds with the general formula A₂B and is essentially the inverse of the fluorite (CaF₂) structure. In the anti-fluorite arrangement, the positions of the cations and anions are swapped relative to the fluorite structure.

The key features of the anti-fluorite structure of K₂Te are:

Anion (Te²⁻) Sublattice : The telluride anions form a face-centered cubic (FCC) arrangement. This means there is a telluride ion at each corner and at the center of each face of the cubic unit cell.

Cation (K⁺) Positions : The potassium cations occupy all eight of the tetrahedral interstitial sites within the FCC lattice of telluride anions.

This arrangement results in a specific coordination environment for each ion:

Each telluride (Te²⁻) ion is surrounded by eight potassium (K⁺) ions at the vertices of a cube.

Each potassium (K⁺) ion is surrounded by four telluride (Te²⁻) ions arranged in a tetrahedron.

This 8:4 coordination geometry is a defining characteristic of the anti-fluorite structure and is fundamental to the chemical and physical properties of this compound.

Spectroscopic Characterization Techniques

Spectroscopic techniques probe the energy levels within a compound, providing information about bonding, electronic structure, and the local environment of specific atoms. These methods are complementary to diffraction techniques in achieving a full characterization of a material.

Vibrational Spectroscopy (e.g., Raman and FTIR)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, investigates the vibrational modes of a molecule or crystal lattice. These vibrations are quantized and correspond to the stretching and bending of chemical bonds.

FTIR Spectroscopy : This technique measures the absorption of infrared radiation by a sample, which excites molecular vibrations that cause a change in the dipole moment.

Raman Spectroscopy : This method involves scattering monochromatic light (from a laser) off a sample. Most of the scattered light has the same frequency as the incident light (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). The energy difference corresponds to the energy of the vibrational modes of the material. For a vibration to be Raman-active, it must cause a change in the polarizability of the molecule or crystal.

For a simple, highly symmetric ionic crystal like this compound with its anti-fluorite structure, the vibrational spectrum is expected to be simple. Group theory predicts a single Raman-active mode corresponding to the symmetric stretching of the Te²⁻ anions against the K⁺ cations in the crystal lattice. Studies on alkali-modified tellurite glasses have utilized Raman spectroscopy to investigate the structural units, such as TeO₄ and TeO₃, and the influence of alkali cations like potassium on the glass network ias.ac.ineie.gr. While specific spectra for crystalline K₂Te are not widely reported, the technique remains a powerful tool for probing the local structure and bonding in telluride materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Tellurium Nuclei

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the local chemical and electronic environment of specific atomic nuclei. For tellurium-containing compounds, NMR studies focus on its two NMR-active isotopes, ¹²³Te and ¹²⁵Te.

Both tellurium isotopes have a nuclear spin of ½, which results in sharp NMR signals. However, ¹²⁵Te is the preferred nucleus for analysis due to its higher natural abundance and greater sensitivity compared to ¹²³Te huji.ac.il.

Tellurium NMR is characterized by an exceptionally wide chemical shift range, spanning over 5000 ppm huji.ac.ilnorthwestern.edu. This broad range makes the tellurium chemical shift extremely sensitive to the atom's oxidation state, coordination number, and the nature of the atoms it is bonded to . In this compound, the tellurium exists as the simple telluride anion (Te²⁻). Its NMR signal would appear at a specific chemical shift that is characteristic of this ionic environment. This serves as a valuable reference point for studying more complex organotellurium or inorganic telluride compounds, where the tellurium environment can vary significantly huji.ac.il. The technique is thus invaluable for tracking chemical transformations and characterizing the structure of tellurium-containing species in solution and the solid state semanticscholar.org.

X-ray Photoelectron Spectroscopy (XPS) and Energy Dispersive X-ray Spectroscopy (EDX)

X-ray Photoelectron Spectroscopy (XPS) and Energy Dispersive X-ray Spectroscopy (EDX) are powerful analytical techniques for determining the elemental composition and chemical states of materials. While specific XPS and EDX studies focusing exclusively on this compound (K₂Te) are not extensively detailed in publicly available literature, the principles of these techniques and data from related telluride compounds provide a strong basis for understanding their application in the characterization of K₂Te.

XPS provides surface-sensitive quantitative information about the elemental composition and chemical and electronic states of the elements within a material. For this compound, an XPS survey scan would be expected to show peaks corresponding to potassium (K) and tellurium (Te). High-resolution scans of the K 2p and Te 3d regions would provide more detailed information. The binding energies of the K 2p peaks (typically around 293 eV for K 2p₃/₂ and 296 eV for K 2p₁/₂) and the Te 3d peaks (around 573 eV for Te 3d₅/₂ and 583 eV for Te 3d₃/₂) would confirm the presence of these elements. Deviations in these binding energies can indicate the formation of oxides or other chemical species on the surface. For instance, the presence of tellurium oxides would result in additional peaks at higher binding energies in the Te 3d spectrum.

Energy Dispersive X-ray Spectroscopy (EDX), often coupled with scanning electron microscopy, provides elemental analysis of a sample. wikipedia.org An EDX spectrum of this compound would display characteristic X-ray peaks for potassium and tellurium, allowing for the determination of their relative atomic percentages. This technique is particularly useful for confirming the stoichiometry of the synthesized K₂Te and for mapping the elemental distribution across a sample's surface.

Table 1: Expected Binding Energies in XPS Analysis of this compound

ElementOrbitalExpected Binding Energy (eV)
Potassium (K)2p₃/₂~293
Potassium (K)2p₁/₂~296
Tellurium (Te)3d₅/₂~573
Tellurium (Te)3d₃/₂~583

Note: These are approximate values and can shift based on the chemical environment.

Microscopic and Morphological Studies

The microscopic and morphological characteristics of this compound are crucial for understanding its physical properties and potential applications. Techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are instrumental in providing this information.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface morphology of materials at the micro- and nanoscale. For this compound, SEM analysis would reveal the size, shape, and aggregation of its crystalline structures. The appearance could range from well-defined crystals to more amorphous agglomerates, depending on the synthesis method. When coupled with EDX, SEM can also provide elemental mapping, correlating the surface topography with the distribution of potassium and tellurium.

Transmission Electron Microscopy (TEM) offers higher resolution imaging, allowing for the characterization of the internal structure of materials. utexas.edu In the case of K₂Te nanostructures, TEM could be used to determine their precise size, shape, and crystallinity. High-resolution TEM (HRTEM) could even visualize the atomic lattice fringes, providing direct evidence of the crystalline structure. Electron diffraction patterns obtained through TEM would further confirm the crystal structure and lattice parameters of this compound.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide a three-dimensional surface profile. For this compound films or crystals, AFM can be used to measure surface roughness, grain size, and other topographical features with nanoscale precision. spectraresearch.com This information is particularly valuable for applications where surface characteristics are critical, such as in thin-film devices. AFM can be operated in various modes to probe not just the topography but also mechanical and electronic properties at the nanoscale. For instance, in studies of iron telluride films, AFM has been used to create 3D surface images, revealing detailed morphological features. researchgate.net

Table 2: Microscopic Techniques and Their Applications to this compound

TechniqueInformation ProvidedRelevance to this compound
SEM Surface morphology, particle size and shape, elemental mapping (with EDX)Visualization of crystal habits, assessment of sample purity and homogeneity.
TEM Internal structure, crystallinity, lattice imaging, electron diffractionDetermination of crystal structure, identification of defects, characterization of nanostructures.
AFM 3D surface topography, surface roughness, grain size analysisQuantitative analysis of surface features, crucial for thin-film applications. spectraresearch.com

Advanced Applications of Dipotassium Telluride in Materials Science and Inorganic Chemistry

Role in Semiconductor Materials Development

Dipotassium (B57713) telluride is instrumental in the synthesis of various telluride-based semiconductor materials. Its solubility in certain solvents allows for its use in solution-phase synthesis routes, providing a reactive source of telluride ions for the formation of thin films, nanocrystals, and other advanced materials.

Precursor for Metal Telluride Thin Films

The development of methods for growing ultrathin metal chalcogenide films is crucial for various nanotechnological device applications. mdpi.com Metal telluride thin films are significant components in a variety of electronic devices. researchgate.net While single-source precursors are often explored, alkali metal tellurides like dipotassium telluride can serve as a tellurium source in solution-based or chemical vapor deposition techniques for creating thin films of materials such as cadmium telluride (CdTe), antimony telluride (Sb₂Te₃), and indium telluride (In₂Te₃). researchgate.net

For instance, the synthesis of bismuth telluride films has been achieved through thermal evaporation techniques. researchgate.net Similarly, a vapor deposition method based on the tellurization of solid metal precursors, such as silver (Ag) and gold (Au), has been used to grow ultrathin films of silver telluride (Ag₂Te) and gold telluride (AuTe₂). mdpi.com These methods highlight the importance of a reactive tellurium source for the formation of high-quality crystalline films. The properties of these films are often enhanced through post-deposition annealing, which improves their crystalline order. researchgate.net

Integration into Quantum Dots and Nanocrystals (e.g., CdTe QDs)

This compound is a key reagent in the aqueous synthesis of cadmium telluride (CdTe) quantum dots (QDs). Quantum dots are semiconductor nanocrystals that exhibit unique size-dependent optical and electronic properties due to the quantum confinement effect. nanorh.comchemmethod.comd-nb.info CdTe QDs are of particular interest because their tunable photoluminescence falls within the visible range, making them suitable for applications in bio-imaging, solar cells, and optical devices. nanorh.comd-nb.infosigmaaldrich.com

In a typical aqueous synthesis, a soluble telluride source like K₂Te (or more commonly, Na₂Te or H₂Te generated in situ) is reacted with a cadmium salt in the presence of a stabilizing agent. The use of a soluble precursor like this compound is advantageous for producing CdTe QDs in the aqueous phase, which is particularly significant for bio-labeling applications. nanorh.com The resulting nanocrystals are often capped with proteins or other functional groups (like carboxyl groups) to ensure they are water-soluble, stable, and biocompatible. d-nb.infosigmaaldrich.com The size of the synthesized CdTe QDs, typically in the range of 2-10 nanometers, can be controlled to tune the fluorescence emission wavelength. d-nb.infosigmaaldrich.com

PropertyDescriptionSource
Material Cadmium Telluride (CdTe) Quantum Dots nanorh.comsigmaaldrich.com
Synthesis Type Aqueous phase synthesis nanorh.com
Tellurium Source Soluble telluride precursor (e.g., K₂Te) nanorh.com
Key Feature Size-tunable photoluminescence d-nb.info
Typical Size 2 - 10 nm d-nb.infosigmaaldrich.com
Applications Bio-imaging, solar cells, optical displays nanorh.comsigmaaldrich.com

Thermoelectric Materials Research Utilizing Tellurides

Thermoelectric materials can directly convert heat into electrical energy and are critical for waste heat recovery and solid-state cooling. arxiv.org Bismuth telluride (Bi₂Te₃)-based alloys are the primary materials used for thermoelectric applications near room temperature. arxiv.org Other important thermoelectric materials include lead telluride (PbTe), which is used for intermediate temperature power generation up to 900 K. researchgate.net

The synthesis of these materials often involves powder metallurgy, mechano-chemical processes, or high-temperature fusion of the constituent elements. researchgate.netresearchgate.net While this compound is not typically a direct precursor for bulk thermoelectric materials like Bi₂Te₃, the underlying chemistry of tellurides is central to this field. Research focuses on optimizing the thermoelectric figure of merit (ZT) by enhancing electrical conductivity while reducing thermal conductivity. azom.com This is often achieved by creating nanostructured materials or introducing atomic-scale defects, for which solution-based synthesis methods employing reactive telluride sources could be explored. azom.com For example, flexible thermoelectric composites have been developed using materials like Bi₀.₅₂Sb₁.₄₈Te₃ and Bi₂Te₂.₆₈Se₀.₃₂. polyu.edu.hk

Contributions to Organometallic Chemistry

Organotellurium compounds, which feature a carbon-tellurium bond, are valuable reagents and intermediates in organic synthesis. wikipedia.orgresearchgate.netdntb.gov.ua this compound serves as a powerful nucleophilic reagent for the formation of these C-Te bonds.

Synthesis of Novel Organotellurium Compounds

This compound (K₂Te) is an effective reagent for the synthesis of diorganotellurides (R₂Te). The synthesis is analogous to reactions using other alkali metal tellurides like lithium telluride (Li₂Te). wikipedia.org The reaction typically involves the nucleophilic substitution of an alkyl or aryl halide (R-X) with the telluride dianion (Te²⁻) from K₂Te.

General Reaction: K₂Te + 2 R-Br → R-Te-R + 2 KBr

This method provides a direct route to symmetric diorganotellurides. These compounds, in turn, can be used as intermediates to create a wider variety of more complex organotellurium structures. wikipedia.org For example, diorganoditellurides ((RTe)₂) are also valuable intermediates in organotellurium chemistry. wikipedia.orgnih.gov The field of organotellurium chemistry is broad, with applications in specialized organic syntheses where these compounds act as selective reducing or oxidizing agents. dntb.gov.uaekb.eg

Compound TypeGeneral FormulaSynthetic PrecursorExample ReagentSource
DiorganotelluridesR₂TeK₂Te / Li₂TeAlkyl Halide (R-Br) wikipedia.org
Diorganoditellurides(RTe)₂Organotelluride anions (RTe⁻)Oxidizing Agent wikipedia.orgnih.gov
Organyltellurium tribromideRTeBr₃Organomercury CompoundTeBr₄ ekb.eg

Formation of Tellurium-Containing Heterocycles

This compound is a valuable precursor for the synthesis of tellurium-containing heterocycles, which are cyclic compounds where one or more ring atoms are tellurium. The telluride ion (Te²⁻), acting as a strong nucleophile, can react with various organic electrophiles, typically dihaloalkanes or diynes, to construct the heterocyclic ring. This method provides a direct route to five- or six-membered tellurium-containing rings.

One prominent example is the synthesis of tellurophenes, the tellurium analogues of thiophene (B33073) and furan. The reaction of substituted diacetylenes with an alkali metal telluride, such as sodium telluride (Na₂Te) or this compound, leads to the formation of the tellurophene (B1218086) ring system. wikipedia.org Similarly, functionalized tellurophenes can be synthesized in a one-pot procedure by reacting substituted 1,1-dibromo-1-en-3-ynes with telluride salts under mild conditions. wikipedia.org The telluride salt is typically generated in situ by the reduction of elemental tellurium with a reducing agent like sodium borohydride. wikipedia.org This approach avoids the need for transition metals and allows for the creation of a variety of substituted tellurophenes.

The general mechanism involves the nucleophilic attack of the telluride ion on the carbon backbone of the organic precursor, followed by a cyclization step to form the stable heterocyclic ring. The choice of solvent can significantly influence the reaction, with polar solvents often enhancing the nucleophilicity of the telluride anion. wikipedia.org

Table 1: Synthesis of Tellurophenes using Alkali Tellurides

Precursor Tellurium Source Product Reference
Substituted Diacetylenes Sodium Telluride 2,5-Disubstituted Tellurophenes wikipedia.org
1,1-Dibromo-1-en-3-ynes Sodium Telluride (from Te + NaBH₄) 2,4-Disubstituted Tellurophenes wikipedia.org

Advanced Inorganic Synthesis Applications

The utility of this compound extends significantly into the realm of inorganic chemistry, where it is a key building block for more complex materials and molecules.

This compound is a critical reagent for the synthesis of various metal telluride materials, which are of significant interest for their applications in electronics and thermoelectric devices. In these syntheses, K₂Te serves as a soluble and reactive source of the telluride (Te²⁻) ion. While the outline mentions sulfides and selenides, the primary role of K₂Te is as a tellurium source for other telluride materials.

For instance, this compound can be used as a p-type doping agent in the synthesis of lead telluride (PbTe), a key thermoelectric material. The incorporation of K₂Te into the PbTe lattice creates vacant tellurium sites that are subsequently filled by tellurium atoms, which are then ionized to generate additional positive charge carriers (holes), enhancing the material's thermoelectric properties.

Furthermore, alkali metal tellurides are employed in the aqueous synthesis of semiconductor nanocrystals, such as cadmium telluride (CdTe) quantum dots. nih.govnih.gov In a typical wet chemical route, a cadmium salt precursor is reacted with a telluride source in the presence of a stabilizing agent. While hydrogen telluride (H₂Te) or sodium hydrogen telluride (NaHTe) are often used, the fundamental Te²⁻ species can be derived from alkali tellurides like K₂Te. scispace.commdpi.com These synthesis methods are crucial for producing high-quality nanocrystals for applications in solar cells, bio-imaging, and lighting. nih.gov

The telluride ion from K₂Te is a foundational component in the design of novel ligands for coordination chemistry. Organotellurium ligands, such as telluroethers and tellurolates, are synthesized using a nucleophilic telluride source to form C-Te bonds. rsc.org These ligands can then be coordinated to various metal centers, creating complexes with unique structural and electronic properties. rsc.org

The synthesis of a telluroether ligand, for example, can be achieved by reacting this compound with an alkyl or aryl halide (R-X): K₂Te + 2 R-X → R-Te-R + 2 KX

These telluroether ligands can be incorporated into more complex architectures, such as pincer ligands, which bind to a metal center through three donor atoms. rsc.orgnih.gov The large size and polarizability of the tellurium atom in these ligands can influence the geometry, stability, and reactivity of the resulting metal complexes. nih.gov Research has explored the coordination of organotellurium ligands with a wide array of metals, including platinum group metals and base metals, for applications in catalysis and materials science. rsc.orgnih.gov

Applications in DNA/RNA Chemical Modification (e.g., Tellurium-Derivatized Nucleosides)

The incorporation of tellurium into nucleic acids represents a frontier in chemical biology, offering unique properties for structural analysis and the development of novel nanomaterials. nih.gov While direct use of K₂Te is not typical, organotellurium reagents derived from fundamental tellurium sources are key to this process. The synthesis of tellurium-modified nucleosides often involves the introduction of a telluride functionality, such as a methyltelluride (-TeMe) or phenyltelluride (-TePh) group, onto the sugar moiety of a nucleoside. nih.govinteresjournals.org

The process generally begins with the reduction of an organotellurium precursor, like diphenylditelluride, to form a nucleophilic telluride species. This species then reacts with a modified nucleoside, such as a 2,2'-anhydro-uridine, in an Sₙ2 reaction to introduce the tellurium atom at the 2'-position of the ribose ring. nih.gov The resulting tellurium-derivatized nucleoside can be converted into a phosphoramidite (B1245037) monomer. nih.gov

These specialized monomers are then used in standard solid-phase synthesis to be incorporated at specific sites within DNA or RNA oligonucleotides. nih.govnih.gov The presence of the large, electron-rich tellurium atom provides an ideal isomorphous signal for determining the 3D crystal structure of DNA and RNA molecules through X-ray diffraction. nih.gov Furthermore, tellurium-modified DNA exhibits distinct topographic and current peaks in scanning tunneling microscopy (STM), suggesting potential applications in direct DNA imaging and molecular electronics. nih.govnih.gov

Table 2: Examples of Tellurium-Modified Nucleosides

Modification Position of Modification Synthetic Precursor Potential Application Reference
2'-Methyltelluride (2'-MeTe) 2'-position of uridine/thymidine Dimethylditelluride DNA/RNA structural studies, redox-based DNA fragmentation studies nih.govnih.gov
2'-Phenyltelluride (2'-PhTe) 2'-position of uridine/thymidine Diphenylditelluride DNA/RNA structural studies, creating bulky 2'-substituents nih.govnih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for Dipotassium (B57713) Telluride

The traditional synthesis of alkali metal tellurides often involves hazardous reagents and energy-intensive conditions. A significant future direction is the development of green and sustainable synthetic methodologies. This involves exploring alternative solvents, reducing energy consumption, and utilizing less toxic precursors.

Key Research Thrusts:

Solvent-Free and Mechanochemical Synthesis: Solid-state reactions, such as ball milling, are being investigated as a means to produce tellurides without the need for solvents, which minimizes waste. rsc.org These mechanochemical methods can lead to the formation of nanocrystalline materials with unique properties.

Hydrothermal and Solvothermal Methods: These techniques, which use water or other solvents under elevated temperature and pressure, offer a controlled route to crystalline telluride materials. Research is focusing on using water as a green solvent and incorporating biocompatible molecules to direct the synthesis of tellurium-based nanostructures. researchgate.net

Biomolecule-Assisted Synthesis: Leveraging natural molecules like amino acids or peptides as capping and reducing agents represents an eco-friendly approach to synthesizing telluride nanoparticles. This "green synthesis" approach eliminates the need for toxic chemicals. techscience.com

Low-Temperature Colloidal Synthesis: Developing colloidal synthesis methods that operate at lower temperatures can significantly reduce the energy footprint of production. rsc.org Phosphine-free synthesis procedures are a key aspect of making these processes more environmentally benign. rsc.org

Synthesis ApproachKey AdvantagesResearch Focus
Mechanochemistry Solvent-free, reduced waste, formation of nanomaterialsOptimization of milling parameters, scalability
Hydrothermal/Solvothermal Crystalline product, morphological controlUse of green solvents, lower reaction temperatures
Biomolecule-Assisted Environmentally friendly, biocompatibleScreening of biomolecules, control over particle size
Low-Temperature Colloidal Energy efficient, phosphine-free routesPrecursor design, surface chemistry control

Exploration of New Reactivity Patterns and Catalytic Applications

While the reactivity of organotellurium compounds has been explored, the catalytic potential of inorganic tellurides like dipotassium telluride is an emerging area of interest. Future research will likely focus on harnessing the unique electronic properties of the telluride ion for a range of chemical transformations.

Potential Catalytic Applications:

C-C and C-Heteroatom Bond Formation: this compound can act as a nucleophilic tellurium source for the synthesis of symmetrical diaryl tellurides. researchgate.net Exploring its reactivity with a wider range of organic electrophiles could lead to new catalytic cycles for cross-coupling reactions.

Oxidation Catalysis: Diaryl tellurides have shown the ability to catalyze the aerobic oxidation of thiols to disulfides. researchgate.net Investigations into whether inorganic tellurides can exhibit similar glutathione (B108866) peroxidase-like activity could open up applications in antioxidant chemistry. researchgate.net

Polymerization Catalysis: The unique electronic nature of tellurium could be exploited in the development of catalysts for controlled polymerization reactions.

A systematic analysis of how the reactivity of metal salts and telluride precursors are matched is crucial for the successful production of various metal tellurides. nih.gov Understanding these fundamental reactivity trends will be essential for designing new catalytic systems based on this compound.

Integration into Hybrid and Nanostructured Materials for Advanced Functionalities

The integration of this compound into hybrid and nanostructured materials is a promising avenue for developing advanced functional composites. By combining K₂Te with other materials like carbon, polymers, or metal oxides, it is possible to create materials with synergistic properties.

Areas of Development:

Energy Storage: Tellurium-carbon composites are being investigated as high-capacity electrodes for lithium-ion batteries. umd.edu The physical confinement of tellurium within a porous carbon matrix can prevent the dissolution of polytellurides and accommodate volume expansion during cycling. umd.eduamericanelements.com this compound could serve as a precursor for creating such tellurium-based anodes.

Thermoelectrics: Telluride-based materials are known for their thermoelectric properties. Creating nanostructured composites, such as tellurium nanowires integrated into a polymer matrix, could enhance the figure of merit by reducing thermal conductivity. researchgate.net

Optoelectronics: Two-dimensional tellurium nanomaterials exhibit a thickness-dependent bandgap, making them suitable for broadband photodetectors. mdpi.com this compound could be a key ingredient in the bottom-up synthesis of these 2D materials.

Hybrid Material SystemPotential ApplicationKey Research Goal
K₂Te / Carbon Nanocomposites Battery AnodesEnhancing cycle life and rate capability
K₂Te / Polymer Blends ThermoelectricsImproving thermoelectric figure of merit
K₂Te-derived 2D Materials Photodetectors, TransistorsControl over layer thickness and electronic properties

Advanced In-Situ Characterization Methodologies for Reaction Monitoring

To understand and optimize the synthesis and performance of this compound-based materials, it is crucial to study them under real-time operating conditions. Operando spectroscopy is a powerful methodology that combines spectroscopic characterization with simultaneous measurement of reaction activity and selectivity. wikipedia.orgnih.gov

Key Operando Techniques:

X-ray Absorption Spectroscopy (XAS): Provides information on the local atomic structure and oxidation state of tellurium atoms during a reaction, which is useful for identifying active catalytic sites. escholarship.org

Raman Spectroscopy: A non-destructive technique that can probe the vibrational modes of molecules, allowing for the identification of intermediate species in a catalytic cycle. wikipedia.org

X-ray Diffraction (XRD): Can track changes in the crystalline structure of the material as the reaction proceeds. wikipedia.org

Infrared (IR) Spectroscopy: Useful for identifying adsorbed species and surface functional groups on a catalyst. nih.gov

By applying these techniques, researchers can establish structure-property relationships and gain a deeper understanding of reaction mechanisms. wikipedia.orgchimia.ch This knowledge is essential for the rational design of improved telluride-based materials.

Computational Design and Predictive Modeling for Tailored Telluride Properties

Computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for predicting the properties of materials before they are synthesized. mountainscholar.org DFT allows for the investigation of electronic structure, stability, and reactivity of compounds like this compound.

Applications of Computational Modeling:

Predicting Electronic and Structural Properties: DFT calculations can be used to determine the band structure, density of states, and stable crystal structures of telluride compounds. mountainscholar.orgresearchgate.net

Modeling Reaction Mechanisms: Computational studies can elucidate the pathways of chemical reactions, such as the adsorption and dissociation of molecules on telluride surfaces. For instance, DFT has been used to study the effect of potassium on CO₂ activation over iron-based catalysts. nih.gov

Designing Novel Materials: By simulating the properties of hypothetical materials, computational modeling can guide experimental efforts toward the synthesis of tellurides with tailored functionalities for specific applications.

The combination of DFT with microkinetic simulations can provide a comprehensive understanding of catalytic processes, bridging the gap between theoretical models and experimental observations. rsc.org This synergy will be crucial for accelerating the discovery and development of next-generation materials based on this compound.

Q & A

Q. What are the standard methodologies for synthesizing dipotassium telluride (K₂Te), and how can purity be ensured?

this compound is typically synthesized via solid-state reactions or solution-based methods. For solid-state synthesis, stoichiometric mixtures of potassium (K) and tellurium (Te) are heated under inert atmospheres (e.g., argon) to prevent oxidation. Solution-based methods may involve reducing tellurium precursors with potassium hydride (KH) in anhydrous solvents like tetrahydrofuran (THF). Purity is validated using X-ray diffraction (XRD) to confirm crystal structure, inductively coupled plasma mass spectrometry (ICP-MS) for elemental composition, and thermogravimetric analysis (TGA) to assess thermal stability .

Q. What characterization techniques are critical for analyzing the structural and electronic properties of K₂Te?

Key techniques include:

  • XRD : To determine crystallinity and phase purity.
  • Raman spectroscopy : To identify vibrational modes and bonding characteristics.
  • Scanning/Transmission Electron Microscopy (SEM/TEM) : To assess morphology and nanostructuring.
  • X-ray Photoelectron Spectroscopy (XPS) : To analyze surface composition and oxidation states.
  • Electrical Conductivity Measurements : To evaluate charge transport properties. Cross-referencing data from these methods ensures robust structural and electronic validation .

Q. How does K₂Te behave under varying environmental conditions (e.g., moisture, temperature)?

K₂Te is highly reactive with moisture and oxygen, necessitating glovebox or Schlenk-line techniques for handling. Stability studies involve controlled exposure to humidity/O₂ followed by XRD and FTIR to detect degradation products (e.g., K₂TeO₃). Thermal stability is assessed via TGA/DSC to identify decomposition thresholds (~200–300°C under inert conditions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermoelectric performance data for telluride-based materials like K₂Te?

Contradictions often arise from differences in synthesis conditions (e.g., doping levels, nanostructuring) or measurement techniques. To address this:

  • Standardize Synthesis : Reproduce experiments using identical parameters (e.g., ball-milling duration, hot-pressing temperature) .
  • Control Characterization : Use calibrated equipment (e.g., Seebeck coefficient analyzers) and report measurement uncertainties.
  • Statistical Analysis : Apply multivariate regression to isolate variables affecting thermoelectric efficiency (e.g., carrier concentration, grain boundaries) .

Q. What experimental design strategies optimize K₂Te for specific applications (e.g., thermoelectrics, photovoltaics)?

  • Doping : Introduce elements like Sb or Bi to modify carrier concentration and band structure.
  • Nanostructuring : Use ball-milling to create grain boundaries that reduce thermal conductivity while maintaining electrical conductivity.
  • Composite Design : Embed K₂Te in polymer matrices or hybrid structures to enhance flexibility for wearable thermoelectrics. Validate through iterative testing of ZT (thermoelectric figure of merit) and external quantum efficiency (EQE) for photovoltaics .

Q. How can computational modeling (e.g., DFT, MD simulations) guide the experimental development of K₂Te-based materials?

Density Functional Theory (DFT) predicts electronic band structures, defect formation energies, and dopant effects. Molecular Dynamics (MD) simulations model thermal conductivity by analyzing phonon scattering at grain boundaries. Validate models by comparing predicted properties (e.g., Seebeck coefficient) with experimental data. Open-source tools like VASP or Quantum ESPRESSO are commonly used .

Q. What advanced spectroscopic methods can probe interfacial reactions in K₂Te-based devices (e.g., heterojunctions)?

  • In Situ TEM : Observe real-time structural changes during device operation.
  • Synchrotron X-ray Absorption Spectroscopy (XAS) : Study chemical states at interfaces.
  • Electrochemical Impedance Spectroscopy (EIS) : Quantify charge transfer resistance in photovoltaic cells. Correlate these findings with device performance metrics (e.g., power conversion efficiency) .

Methodological Guidance

Q. How should researchers design controlled experiments to isolate the effects of synthesis parameters on K₂Te properties?

Use a factorial design approach:

  • Variables : Temperature, reaction time, precursor ratios.
  • Controls : Fixed inert atmosphere, consistent cooling rates.
  • Output Metrics : Crystallite size (from XRD), electrical conductivity. Statistical tools like ANOVA identify significant variables, while machine learning (e.g., random forest regression) optimizes parameter combinations .

Q. What protocols ensure reproducibility in K₂Te synthesis and characterization across labs?

  • Detailed Documentation : Publish step-by-step synthesis protocols with exact equipment settings (e.g., ball-milling RPM).
  • Inter-Lab Comparisons : Share samples for cross-validation via round-robin testing.
  • Open Data : Deposit raw XRD/TGA data in repositories like Zenodo for transparency .

Q. How can researchers validate hypotheses about K₂Te’s mechanism in catalytic or energy storage applications?

  • Operando Spectroscopy : Monitor reaction pathways in real time (e.g., during CO₂ reduction).
  • Isotopic Labeling : Trace charge carriers in battery electrodes using deuterated electrolytes.
  • Kinetic Modeling : Fit experimental data to Arrhenius or Marcus-Gerischer models to deduce rate-limiting steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.